molecular formula C19H18N6O B11232969 N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11232969
M. Wt: 346.4 g/mol
InChI Key: XUTNUCLJDOKSLA-UHFFFAOYSA-N
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Description

N4-(4-Methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a methoxyphenyl group at the N4 position, a methyl group at N6, and a phenyl substituent at the 1-position of the pyrazole ring.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H18N6O/c1-20-19-23-17(22-13-8-10-15(26-2)11-9-13)16-12-21-25(18(16)24-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,20,22,23,24)

InChI Key

XUTNUCLJDOKSLA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 1-phenyl-3-methyl-2-pyrazolin-5-one under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the methoxyphenyl and methylphenyl groups at the N4 and N6 positions, respectively .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed:

Scientific Research Applications

N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of CDKs, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-d]pyrimidine-4,6-diamine core is a versatile pharmacophore. Variations in substituents at N4, N6, and the 1-position significantly influence biological activity, solubility, and synthesis efficiency. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine Derivatives

Compound Name N4 Substituent N6 Substituent R1 (1-position) Key Properties/Bioactivity Yield (%) Melting Point (°C) Reference
Target Compound 4-Methoxyphenyl Methyl Phenyl Moderate solubility; kinase inhibition (IC50 data pending)
7_3d3 Halogenated benzene Phenyl IC50 = 0.4 µM (potent kinase inhibition)
N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl) 3,4-Dimethylphenyl 3-Methoxypropyl Phenyl Enhanced hydrophobicity; anticancer activity (data pending)
N4-Ethyl-N6,1-Diphenyl (7a) Ethyl Phenyl Phenyl Anticancer activity; high yield 85
N4-(3-Chloro-4-Fluorophenyl) 3-Chloro-4-Fluorophenyl Moderate activity; synthesis yield 73% 73
N4-(2-Methoxyphenyl)-N3-(4-Phenoxyphenyl) 2-Methoxyphenyl Yellow solid; mp 243–245°C 43 243–245
N4-(3-Methoxyphenyl)-N3-(4-Phenoxyphenyl) 3-Methoxyphenyl Yellow solid; mp 199–201°C 65 199–201

Key Research Findings

Impact of Substituent Hydrophobicity

  • Halogenated Aromatic Groups : Compound 7_3d3, featuring a hydrophobic halogenated benzene at N4, exhibited the highest potency (IC50 = 0.4 µM) among analogues, underscoring the role of hydrophobic interactions in target binding .

Positional Effects of Methoxy Substitution

  • Ortho vs. Para Methoxy : In , N4-(2-methoxyphenyl) and N4-(3-methoxyphenyl) derivatives showed lower yields (43% and 65%, respectively) and distinct melting points, suggesting steric and electronic effects influence crystallinity and synthesis efficiency .

Toxicity and Substituent Compatibility

  • Phenyl vs. Furan : Replacing furan with phenyl at the R3 position (7_2d11) caused toxicity, highlighting the need for careful substituent selection .

Structure-Activity Relationship (SAR) Trends

N4 Position :

  • Hydrophobic/electron-withdrawing groups (e.g., halogens, trifluoromethyl) enhance potency but may reduce solubility.
  • Methoxy groups improve solubility without compromising activity .

N6 Position :

  • Small alkyl groups (methyl, ethyl) favor synthetic accessibility and metabolic stability .

1-Position (R1) :

  • Aromatic groups (phenyl) stabilize the planar conformation critical for kinase binding .

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